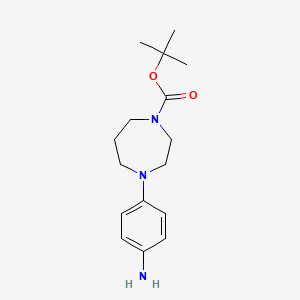![molecular formula C6H11ClF3NO B6165214 (2R)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride CAS No. 1984154-08-6](/img/no-structure.png)
(2R)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the use of trifluoromethoxylation reagents, which facilitate the incorporation of the trifluoromethoxy group into the desired molecular framework . The reaction conditions often require the presence of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of (2R)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolidine compounds.
Applications De Recherche Scientifique
(2R)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride has several scientific research applications:
Biology: The compound can be employed in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of agrochemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2R)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other trifluoromethoxylated pyrrolidines and related fluorinated compounds .
Uniqueness
(2R)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride involves the reaction of (R)-2-pyrrolidinemethanol with trifluoromethanesulfonic anhydride followed by treatment with sodium hydroxide and hydrochloric acid.", "Starting Materials": [ "(R)-2-pyrrolidinemethanol", "trifluoromethanesulfonic anhydride", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: (R)-2-pyrrolidinemethanol is reacted with trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine to form the corresponding triflate intermediate.", "Step 2: The triflate intermediate is treated with sodium hydroxide to form the (2R)-2-[(trifluoromethoxy)methyl]pyrrolidine intermediate.", "Step 3: The (2R)-2-[(trifluoromethoxy)methyl]pyrrolidine intermediate is then treated with hydrochloric acid to form the final product, (2R)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride." ] } | |
Numéro CAS |
1984154-08-6 |
Formule moléculaire |
C6H11ClF3NO |
Poids moléculaire |
205.60 g/mol |
Nom IUPAC |
(2R)-2-(trifluoromethoxymethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)11-4-5-2-1-3-10-5;/h5,10H,1-4H2;1H/t5-;/m1./s1 |
Clé InChI |
DHUVHUWVIKPNBD-NUBCRITNSA-N |
SMILES isomérique |
C1C[C@@H](NC1)COC(F)(F)F.Cl |
SMILES canonique |
C1CC(NC1)COC(F)(F)F.Cl |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



